molecular formula C20H19NO5 B14745097 1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- CAS No. 1568-31-6

1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl-

Cat. No.: B14745097
CAS No.: 1568-31-6
M. Wt: 353.4 g/mol
InChI Key: VRBHWYPDTWECKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring.

    Acylation Reactions:

    Esterification: The methoxy group can be introduced via esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the indole ring or the benzoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids like aluminum chloride for acylation reactions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1h-Indole-3-acetic acid: A simpler indole derivative with known plant growth-promoting properties.

    5-Methoxy-2-methylindole: Another indole derivative with different functional groups.

    4-Methoxybenzoyl chloride: A reagent used in the synthesis of various benzoyl derivatives.

Uniqueness

1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

CAS No.

1568-31-6

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

2-[5-methoxy-1-(4-methoxybenzoyl)-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C20H19NO5/c1-12-16(11-19(22)23)17-10-15(26-3)8-9-18(17)21(12)20(24)13-4-6-14(25-2)7-5-13/h4-10H,11H2,1-3H3,(H,22,23)

InChI Key

VRBHWYPDTWECKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.